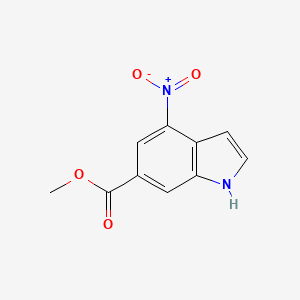

methyl 4-nitro-1H-indole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-nitro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)6-4-8-7(2-3-11-8)9(5-6)12(14)15/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOFOPSZBXKRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646843 | |

| Record name | Methyl 4-nitro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-62-3 | |

| Record name | Methyl 4-nitro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-nitro-1H-indole-6-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to methyl 4-nitro-1H-indole-6-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The primary focus of this document is the strategic application of the Leimgruber-Batcho indole synthesis, which offers significant advantages in controlling the position of the nitro substituent on the indole core. We will delve into the mechanistic underpinnings of this synthetic strategy, provide a detailed, step-by-step experimental protocol, and discuss an alternative, albeit less regioselective, approach involving direct nitration of a pre-existing indole scaffold. This guide is intended to be a self-validating resource, equipping researchers with the necessary knowledge to confidently execute this synthesis and characterize the target compound.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The specific substitution pattern on the indole ring system profoundly influences its biological activity. This compound, with its electron-withdrawing groups at the 4- and 6-positions, represents a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors, antiviral agents, and functional organic materials. The challenge in synthesizing such molecules often lies in achieving precise regiochemical control, particularly during electrophilic substitution reactions on the electron-rich indole ring.

Strategic Approach: The Leimgruber-Batcho Indole Synthesis

For the synthesis of this compound, the Leimgruber-Batcho indole synthesis stands out as the most strategic and reliable method.[1] This powerful reaction constructs the indole ring from an appropriately substituted o-nitrotoluene derivative, thereby ensuring unambiguous placement of the nitro group at the 4-position. This approach circumvents the regioselectivity issues often encountered with the direct nitration of indole-6-carboxylates.

The core principle of the Leimgruber-Batcho synthesis involves two key transformations:

-

Enamine Formation: The acidic methyl group of an o-nitrotoluene is condensed with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a highly conjugated enamine.[2]

-

Reductive Cyclization: The nitro group of the enamine intermediate is then reduced, initiating a spontaneous cyclization and elimination to furnish the indole ring.[3]

This sequence is illustrated in the workflow diagram below:

Caption: General workflow of the Leimgruber-Batcho indole synthesis.

Proposed Synthetic Pathway

Our proposed synthesis of this compound commences with the commercially available or readily synthesized starting material, methyl 4-methyl-3,5-dinitrobenzoate. This starting material contains the necessary functionalities in the correct orientation for the Leimgruber-Batcho cyclization to yield the desired product.

The overall synthetic scheme is as follows:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate (Enamine Intermediate)

The first step involves the condensation of methyl 4-methyl-3,5-dinitrobenzoate with N,N-dimethylformamide dimethyl acetal (DMFDMA). The electron-withdrawing nitro groups enhance the acidity of the benzylic protons of the methyl group, facilitating deprotonation and subsequent attack on the electrophilic carbon of DMFDMA.

Experimental Protocol:

-

To a solution of methyl 4-methyl-3,5-dinitrobenzoate (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).

-

Heat the reaction mixture at 110-120 °C for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the solid under vacuum to afford the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The second step is the reductive cyclization of the enamine intermediate. Catalytic hydrogenation using palladium on carbon is a common and effective method for this transformation.[3] The nitro group is selectively reduced to an amine, which then undergoes intramolecular cyclization onto the enamine double bond, followed by elimination of dimethylamine to form the aromatic indole ring.

Experimental Protocol:

-

Suspend the crude enamine intermediate from the previous step in methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization Data (Predicted)

While a specific literature report with full characterization of the target molecule was not identified, the following data are predicted based on the analysis of closely related structures.

| Property | Predicted Value |

| Appearance | Yellow to orange solid |

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molecular Weight | 220.18 g/mol |

| Melting Point | >200 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (s, 1H, NH), 8.3-8.1 (m, 2H), 7.8 (s, 1H), 7.5 (s, 1H), 3.9 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 166.0, 142.0, 138.0, 130.0, 125.0, 120.0, 118.0, 115.0, 105.0, 52.5 |

| IR (KBr, cm⁻¹) | 3300-3400 (N-H), 1710-1730 (C=O), 1510-1530 & 1340-1360 (NO₂) |

| MS (ESI) | m/z 221.0 [M+H]⁺, 243.0 [M+Na]⁺ |

Alternative Synthetic Route: Direct Nitration

An alternative approach to the synthesis of this compound is the direct nitration of methyl 1H-indole-6-carboxylate. However, this method is expected to be less regioselective. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack at multiple positions, primarily the 3-position.[4] The presence of the deactivating carboxylate group at the 6-position may influence the regioselectivity, but a mixture of isomers (3-, 4-, 5-, and 7-nitro) is likely to be formed, necessitating challenging purification.

A typical nitrating condition would involve a mixture of nitric acid and sulfuric acid at low temperatures.[5]

Caption: Direct nitration of methyl 1H-indole-6-carboxylate.

Given the challenges in controlling the regioselectivity and the subsequent purification, the Leimgruber-Batcho synthesis is the recommended and more robust strategy for obtaining the desired this compound in a pure form.

Conclusion

This technical guide has detailed a reliable and regioselective synthesis of this compound utilizing the Leimgruber-Batcho indole synthesis. By starting with a pre-functionalized aromatic precursor, this method ensures the desired placement of the nitro group at the 4-position of the indole ring. The provided experimental protocols offer a practical framework for researchers to successfully synthesize this valuable building block. While direct nitration presents a shorter theoretical route, it is fraught with regiochemical complexities, making the Leimgruber-Batcho approach the superior choice for achieving high purity and predictable outcomes in the synthesis of this and related substituted indoles.

References

GSK2334470: A Deep Dive into the Potent and Specific PDK1 Inhibitor

Introduction: Targeting a Master Regulator in Cell Signaling

In the intricate web of cellular signaling, 3-phosphoinositide-dependent protein kinase 1 (PDK1) emerges as a critical node, a master regulator that orchestrates the activity of a host of downstream kinases. These kinases, part of the AGC kinase family (including PKA, PKG, and PKC isozymes), are central to a multitude of cellular processes, from proliferation and survival to metabolism. The aberrant activation of the PDK1 signaling pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.

This technical guide provides an in-depth exploration of GSK2334470, a small molecule inhibitor renowned for its high potency and specificity towards PDK1. We will delve into its mechanism of action, its impact on downstream signaling cascades, and its application as a powerful research tool to dissect the multifaceted roles of PDK1 in health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of GSK2334470's properties and its utility in the laboratory.

Core Properties and Mechanism of Action

GSK2334470 is a potent and highly specific inhibitor of PDK1, exhibiting an IC50 of approximately 10 nM in cell-free assays.[1][2] Its specificity is a key attribute; it shows no significant activity against a panel of 93 other protein kinases, including 13 closely related AGC kinases, even at concentrations 500-fold higher than its IC50 for PDK1.[3][4] This remarkable selectivity makes GSK2334470 an invaluable tool for probing the specific functions of PDK1 with minimal off-target effects.

The primary mechanism of action of GSK2334470 is the direct inhibition of the catalytic activity of PDK1. By binding to PDK1, it prevents the phosphorylation of the T-loop (activation loop) of its downstream substrates. This single act of inhibition sets off a cascade of downstream effects, effectively silencing the signaling pathways that rely on PDK1 for their activation.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1227911-45-6 (for GSK2334470) | [1] |

| Molecular Formula | C25H34N8O | [5] |

| Molecular Weight | 462.59 g/mol | [2][5] |

| Solubility | ≥46.3 mg/mL in DMSO; Insoluble in H2O; ≥9.6 mg/mL in EtOH | [5] |

Note: The CAS number 1000343-62-3 is sometimes erroneously associated with GSK2334470. However, more reliable chemical suppliers link 1000343-62-3 to 4-Nitro-6-indolecarboxylic acid methyl ester.[6][7][8][9]

Impact on Downstream Signaling Pathways

The inhibition of PDK1 by GSK2334470 leads to a profound and predictable disruption of key signaling pathways that govern cell fate. The primary targets of PDK1 are members of the AGC kinase family, and GSK2334470 effectively abrogates their activation.

The PI3K/Akt/mTOR Pathway

One of the most well-characterized pathways regulated by PDK1 is the PI3K/Akt/mTOR pathway, a central signaling axis in cancer. GSK2334470 has been shown to:

-

Inhibit Akt Activation: It blocks the PDK1-mediated phosphorylation of Akt at Threonine 308 (Thr308), a critical step for Akt activation.[3][10] However, the extent of Akt inhibition can be influenced by the cellular context. In cells with high activation of the PI3K pathway (e.g., those lacking the tumor suppressor PTEN), GSK2334470 may only partially inhibit Akt activation.[5][10]

-

Suppress mTORC1 Activity: By inhibiting the upstream activator Akt, GSK2334470 indirectly leads to the downregulation of mTOR complex 1 (mTORC1) activity.[10][11] This is evidenced by the reduced phosphorylation of mTORC1 substrates like S6 Kinase (S6K) and 4E-BP1.

Other Key Downstream Targets

Beyond the Akt pathway, GSK2334470 impacts a broader range of PDK1 substrates:

-

Serum- and Glucocorticoid-induced Kinase (SGK): GSK2334470 potently inhibits the T-loop phosphorylation and activation of SGK isoforms.[2][3]

-

p70 Ribosomal S6 Kinase (S6K1): The activation of S6K1 is effectively ablated by GSK2334470.[3][12]

-

p90 Ribosomal S6 Kinase (RSK): GSK2334470 also suppresses the T-loop phosphorylation and activation of RSK2, another direct target of PDK1.[3][12]

The following diagram illustrates the central role of PDK1 and the inhibitory effect of GSK2334470 on downstream signaling.

Figure 1: The PDK1 signaling pathway and the inhibitory action of GSK2334470.

Applications in Research and Drug Development

The high specificity and potency of GSK2334470 make it an indispensable tool for a variety of research applications:

-

Target Validation: GSK2334470 can be used to validate PDK1 as a therapeutic target in various disease models, particularly in cancer. Studies have shown its anti-tumor activity in multiple myeloma and renal cell carcinoma.[10][13]

-

Dissecting Signaling Pathways: Researchers can use GSK2334470 to elucidate the specific roles of PDK1 in complex signaling networks. By selectively inhibiting PDK1, one can observe the downstream consequences and untangle the contributions of this kinase to cellular processes.

-

Drug Discovery: GSK2334470 serves as a reference compound in the development of novel PDK1 inhibitors. Its well-characterized profile provides a benchmark for the evaluation of new chemical entities.

-

Combination Therapies: Research suggests that combining GSK2334470 with inhibitors of other signaling pathways, such as mTOR inhibitors (e.g., PP242), can lead to synergistic anti-cancer effects.[10][11] This highlights its potential in combinatorial drug strategies.

Experimental Protocols

The following protocols are provided as a starting point for researchers using GSK2334470. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of GSK2334470 against PDK1 in a cell-free system.

Materials:

-

Recombinant active PDK1 enzyme

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

Substrate (e.g., Crosstide peptide)

-

[γ-³²P]ATP

-

GSK2334470 (dissolved in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of GSK2334470 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a microcentrifuge tube, combine the kinase buffer, recombinant PDK1 enzyme, and the desired concentration of GSK2334470 or DMSO (vehicle control).

-

Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of GSK2334470 and determine the IC50 value.

Figure 2: Workflow for an in vitro kinase assay with GSK2334470.

Cell-Based Assay for PDK1 Pathway Inhibition

This protocol outlines a method to assess the effect of GSK2334470 on the phosphorylation of downstream targets in cultured cells using Western blotting.

Materials:

-

Cell line of interest (e.g., HEK-293, U87)

-

Complete cell culture medium

-

Serum-free medium

-

GSK2334470 (dissolved in DMSO)

-

Growth factor (e.g., IGF-1) or serum for stimulation

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-Akt, anti-phospho-S6K, anti-S6K)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal pathway activation.

-

Pre-treat the cells with various concentrations of GSK2334470 (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) or serum for 15-30 minutes to activate the PDK1 pathway.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of GSK2334470 on protein phosphorylation.

Figure 3: Workflow for a cell-based Western blot analysis.

Conclusion

GSK2334470 has been firmly established as a highly potent and specific inhibitor of PDK1. Its well-defined mechanism of action and its profound impact on key cellular signaling pathways have made it an invaluable tool for the scientific community. For researchers in both academic and industrial settings, GSK2334470 offers a reliable and precise means to investigate the intricate roles of PDK1 in cellular physiology and pathology. As our understanding of the PDK1 signaling network continues to evolve, the utility of this exceptional small molecule inhibitor in advancing biological discovery and informing drug development strategies is set to expand even further.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-NITRO-6-INDOLECARBOXYLIC ACID METHYL ESTER | 1000343-62-3 [chemicalbook.com]

- 8. 1000343-62-3|Methyl 4-nitro-1H-indole-6-carboxylate|BLD Pharm [bldpharm.com]

- 9. CAS numbers | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSK2334470 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 13. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]

A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of Nitroindole Compounds

This guide provides an in-depth exploration of nitroindole compounds, from their discovery and rare natural origins to the robust synthetic methodologies and sophisticated analytical techniques that underpin their study. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical protocols with the causal reasoning behind experimental choices, offering a self-validating framework for the investigation of this significant class of molecules.

Introduction: The Enigmatic Nitroindoles

Indole alkaloids represent a vast and structurally diverse family of natural products, many of which possess profound biological activities.[1][2] Within this family, nitroindoles are a unique and relatively rare subclass. The introduction of a nitro (–NO₂) group, a powerful electron-withdrawing moiety, dramatically alters the electronic properties of the indole ring, influencing its reactivity and biological interactions.[3] While most known nitroaromatic compounds are synthetic in origin, arising from the extensive use of nitration in industrial chemistry, nature has also sparingly employed this functional group.[3][4] This guide will traverse the landscape of both naturally occurring and synthetic nitroindoles, providing a comprehensive technical overview for their study.

Part 1: Discovery and Natural Occurrence of Nitroindole Scaffolds

The history of nitroindoles is primarily rooted in synthetic chemistry, with early reports focusing on the direct nitration of the indole nucleus.[5][6][7] These studies laid the groundwork for accessing various isomers, such as 4-, 5-, 6-, and 7-nitroindole, which have since become crucial building blocks in medicinal chemistry.[8][9][10]

While the majority of nitroindoles are products of laboratory synthesis, the nitro-functionalized indole core does appear in nature, albeit rarely.[11][12] The biosynthesis of nitro compounds in nature is thought to occur primarily through the oxidation of amino groups or via the action of nitric oxide synthase.[12] A prominent example of a naturally occurring nitroindole derivative is found in nitrated tryptophan.

Naturally Occurring Nitro-Tryptophan Derivatives:

-

6-Nitro-L-tryptophan: This compound has been prepared synthetically for use as a spectroscopic probe to study tryptophan-binding proteins.[13] Its synthesis involves the nitration of L-tryptophan using nitric acid in glacial acetic acid.[13]

-

In vivo Nitration of Tryptophan: Reactive nitrogen species in biological systems can lead to the post-translational modification of proteins, including the nitration of tryptophan residues.[14][15] For instance, a novel modified amino acid, 5-hydroxy-6-nitro-tryptophan, was identified in the mitochondrial protein succinyl-CoA:3-oxoacid CoA transferase (SCOT) in the rat heart, with its accumulation increasing with age.[14][16]

The discovery of these in vivo nitrated tryptophan derivatives underscores a biological role for the nitroindole scaffold and provides a compelling case for the development of robust isolation and characterization methodologies.

Part 2: Isolation and Purification Strategies

The isolation of nitroindole compounds from their source, whether a natural matrix or a synthetic reaction mixture, requires a systematic approach that leverages their physicochemical properties. Due to the rarity of well-documented isolation protocols for naturally occurring nitroindoles, this section presents a representative, bioactivity-guided workflow for the isolation of a hypothetical polar nitroindole metabolite from a fungal culture, based on established principles for separating amino acid-like compounds.

Foundational Principles: The "Why" Behind the "How"

The choice of extraction and chromatographic methods is dictated by the polarity and chemical stability of the target nitroindole. The indole nucleus is largely nonpolar, but the addition of a nitro group, and potentially other polar functional groups (like the amino and carboxylic acid groups in nitro-tryptophan), imparts significant polarity.[4]

-

Solvent Selection for Extraction: The principle of "like dissolves like" governs the initial extraction. For polar nitroindoles from a biological matrix (e.g., a fungal broth or mycelial mass), polar solvents are required. Methanol or ethanol are often chosen for their ability to disrupt cell membranes and solubilize a broad range of metabolites. An aqueous buffer might be used for extracellular products. The choice of solvent is critical for maximizing the yield of the target compound while minimizing the co-extraction of interfering substances.[17][18]

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse technique for purifying polar to moderately nonpolar compounds.[4][19]

-

Stationary Phase: A C18 (octadecylsilyl) stationary phase is commonly used. Its long alkyl chains provide a nonpolar environment that retains compounds based on their hydrophobicity.

-

Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is used to elute the compounds. A gradient elution, where the proportion of the organic solvent is increased over time, is highly effective for separating complex mixtures containing compounds of varying polarities.[20] For acidic compounds like nitro-tryptophan, the addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[21]

-

Representative Protocol: Bioactivity-Guided Isolation of a Polar Nitroindole from a Fungal Culture

This protocol outlines a hypothetical workflow for isolating a tyrosinase-inhibiting nitroindole, inspired by the discovery of bioactive compounds in fungi.[22]

Step 1: Extraction

-

Culture Preparation: Grow the fungal strain in a suitable liquid medium until secondary metabolite production is maximal. Separate the mycelia from the broth by filtration.

-

Mycelial Extraction: Lyophilize (freeze-dry) the mycelial mass. Macerate the dried mycelia in methanol (e.g., 10 mL of solvent per gram of dry weight) and sonicate for 30 minutes. Repeat this process three times.

-

Broth Extraction: If the bioactive compound is secreted into the medium, perform a liquid-liquid extraction of the culture broth using a solvent of intermediate polarity, such as ethyl acetate, to capture a range of metabolites.

-

Concentration: Combine the methanolic extracts (or ethyl acetate extracts) and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Bioassay-Guided Fractionation

-

Initial Screening: Test the crude mycelial and broth extracts for the desired biological activity (e.g., tyrosinase inhibition). Proceed with the most active extract.

-

Solid-Phase Extraction (SPE): Resuspend the active crude extract in water and load it onto a C18 SPE cartridge.

-

Wash the cartridge with water to remove highly polar impurities like salts.

-

Elute the compounds with increasing concentrations of methanol in water (e.g., 25%, 50%, 75%, and 100% methanol).

-

-

Activity Testing: Test each fraction for biological activity. Identify the most active fraction(s) for further purification.

Step 3: High-Performance Liquid Chromatography (HPLC) Purification

-

Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A linear gradient from 5% B to 95% B over 40 minutes.

-

Detection: UV detector, monitoring at wavelengths relevant to nitroindoles (typically in the 300-400 nm range).[23]

-

Fraction Collection: Collect peaks based on the UV chromatogram.

-

Final Purity Check: Analyze the collected fractions using analytical HPLC to assess purity. Test the pure compound in the bioassay to confirm activity.

Caption: Bioactivity-guided isolation workflow for a nitroindole compound.

Part 3: Synthesis of Nitroindole Building Blocks

Given the scarcity of nitroindoles in nature, chemical synthesis is the primary route to access these valuable compounds. The direct nitration of indole is challenging due to the acid-sensitivity of the indole ring and the potential for multiple nitration products. More controlled and regioselective methods have been developed.[24][25]

Representative Protocol: Synthesis of 4-Nitroindole

This protocol is based on a well-established method for the synthesis of 4-nitroindole, which can be adapted for other isomers.[19]

Step 1: Preparation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

-

Combine 2-methyl-3-nitroaniline, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture (e.g., to 120°C) and distill off the ethanol that is formed.

-

After the reaction is complete, purify the resulting imidate ester by vacuum distillation.

Step 2: Cyclization to 4-Nitroindole

-

Prepare a solution of potassium ethoxide in absolute ethanol.

-

Add a solution of the imidate ester from Step 1 and diethyl oxalate in an anhydrous solvent (e.g., diethyl ether) to the potassium ethoxide solution at a low temperature (e.g., -10°C).

-

Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with an acid (e.g., sulfuric acid) and heat the mixture to effect cyclization and decarboxylation.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude 4-nitroindole by sublimation or recrystallization from a suitable solvent like methanol or ethanol.[19]

Caption: Synthetic pathway for the preparation of 4-nitroindole.

Part 4: Analytical Characterization

The unambiguous identification of a nitroindole isomer requires a combination of spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Isomer | Key Observations |

| UV/Vis Spectroscopy | 3-Nitroindole | Broad absorption peak in the 300-400 nm range.[23] |

| 4-Nitroindole | Absorption extends furthest into the visible range compared to other isomers.[23] | |

| 6-Nitroindole | Two absorption maxima in the 300-400 nm range.[23] | |

| Mass Spectrometry (EI) | 3-Nitroindole | Parent ion (m/z 162), fragment ions corresponding to the loss of NO (m/z 132) and NO₂ (m/z 116).[23] |

| 5-Nitro-2-aryl-1H-indole-3-carboxaldehydes (FAB) | Characteristic molecular ion peak (M+1) and predictable fragmentation patterns.[14] | |

| ¹H NMR Spectroscopy | 4-Nitroindole | Specific chemical shifts and coupling constants for the aromatic and indole ring protons. |

| ¹³C NMR Spectroscopy | 5-Nitroindole | Distinct signals for each carbon atom in the molecule, influenced by the electron-withdrawing nitro group. |

Detailed Methodologies

-

UV/Vis Spectroscopy:

-

Protocol: Dissolve a small amount of the purified compound in a UV-transparent solvent (e.g., methanol or ethanol). Record the absorption spectrum from 200 to 700 nm using a spectrophotometer.

-

Causality: The extended π-system of the indole ring, in conjugation with the nitro group, gives rise to characteristic absorptions in the UV and visible regions. The position of the nitro group on the benzene ring influences the electronic transitions, resulting in distinct spectra for each isomer, which can be used for preliminary identification.[23]

-

-

Mass Spectrometry (MS):

-

Protocol: Introduce the sample into a mass spectrometer (e.g., via direct infusion for ESI-MS or after separation by GC or LC). For electron ionization (EI), a common technique in GC-MS, the sample is bombarded with high-energy electrons.

-

Causality: The molecular ion peak confirms the molecular weight of the compound (162.15 g/mol for nitroindole). The high-energy ionization process causes the molecular ion to fragment in a predictable manner. The loss of the nitro group (–NO₂, 46 Da) or nitric oxide (–NO, 30 Da) are characteristic fragmentation pathways for nitroaromatic compounds and provide strong evidence for the presence of the nitro group.[14][23] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra. Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons.

-

Causality: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The chemical shift (position) of each proton signal, its integration (area), and its splitting pattern (multiplicity) provide detailed information about the electronic environment and neighboring protons. The electron-withdrawing nitro group deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield).

-

¹³C NMR: The chemical shift of each carbon provides information about its hybridization and electronic environment. The carbon atom directly attached to the nitro group will be significantly downfield.

-

-

Part 5: Biological Activities and Therapeutic Potential

Nitroindoles have emerged as a "privileged scaffold" in medicinal chemistry, with derivatives showing promise in several therapeutic areas.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-Nitroindole is a well-known and potent inhibitor of nNOS.[26] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making selective nNOS inhibitors attractive therapeutic candidates. The 7-nitroindole core serves as a key pharmacophore for binding to the active site of the enzyme.

-

Anticancer Activity via G-Quadruplex Binding: Certain 5-nitroindole derivatives have been developed as ligands that bind to and stabilize G-quadruplex (G4) DNA structures.[15][27] These non-canonical DNA structures are found in the promoter regions of oncogenes, such as c-Myc.[28] Stabilization of the G4 structure can inhibit the transcription of the oncogene, leading to a downregulation of its protein product and the suppression of tumor growth.[15][28]

Caption: Mechanism of anticancer activity of 5-nitroindole derivatives.

Conclusion

The study of nitroindole compounds, while historically dominated by synthetic chemistry, is continually enriched by the discovery of their roles in biological systems. This guide has provided a structured, technically detailed framework for their investigation, from isolation and synthesis to definitive characterization and the exploration of their therapeutic potential. By understanding the causal relationships between the structure of these molecules and the experimental choices made in their study, researchers are better equipped to unlock the full potential of this fascinating and potent class of compounds.

References

- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloid - Wikipedia [en.wikipedia.org]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. goldbio.com [goldbio.com]

- 9. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Naturally-occurring nitro compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 6-Nitro-L-tryptophan: a novel spectroscopic probe of trp aporepressor and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection and characterization of in vivo nitration and oxidation of tryptophan residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein Nitrotryptophan: Formation, Significance and Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. 4-Nitroindole | 4769-97-5 [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Promising bioactive compounds from the marine environment and their potential effects on various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A review on indole synthesis from nitroarenes: classical to modern approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

A Predictive Spectroscopic and Structural Elucidation Guide to Methyl 4-nitro-1H-indole-6-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for methyl 4-nitro-1H-indole-6-carboxylate, a compound of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to forecast the compound's spectral characteristics. By dissecting the influence of the nitro and methyl carboxylate substituents on the core indole scaffold, we offer a robust framework for the identification and structural verification of this and related molecules. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, predictive understanding of the spectroscopic properties of novel heterocyclic compounds.

Introduction and Molecular Structure

This compound is a disubstituted indole derivative featuring an electron-withdrawing nitro group at the C4 position and a methyl carboxylate group at the C6 position. The strategic placement of these functional groups is expected to significantly modulate the electronic environment of the indole ring system, influencing its reactivity and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for confirming the successful synthesis of the target molecule and for quality control in developmental pipelines.

This guide will systematically predict and rationalize the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for this molecule. The predictions are grounded in the analysis of substituent effects and comparison with data from analogous structures, particularly other substituted nitroindoles and indole carboxylates.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for each of the aromatic and substituent protons. The chemical shifts will be governed by the anisotropic effects of the indole ring and the strong electron-withdrawing nature of the nitro group, which will significantly deshield nearby protons.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | ~11.5 - 12.5 | br s | - | The N-H proton of indoles is typically downfield and broad. The presence of two electron-withdrawing groups will further deshield this proton. |

| H7 | ~8.0 - 8.5 | d | ~1.0-2.0 | H7 is ortho to the electron-withdrawing nitro group at C4, leading to significant deshielding. It will exhibit a small meta-coupling to H5. |

| H5 | ~7.8 - 8.2 | d | ~1.0-2.0 | H5 is ortho to the methyl carboxylate group and meta to the nitro group. It is expected to be deshielded and show meta-coupling to H7. |

| H2 | ~7.5 - 7.8 | t or dd | ~2.0-3.0 | The chemical shift of H2 in indoles is sensitive to substituents on the benzene ring. It will show coupling to H3 and the N-H proton. |

| H3 | ~6.8 - 7.2 | t or dd | ~2.0-3.0 | H3 is typically the most upfield of the indole ring protons and will show coupling to H2 and the N-H proton. |

| O-CH₃ | ~3.9 - 4.1 | s | - | The methyl protons of the ester group are expected in this region, appearing as a sharp singlet. |

Predicted in DMSO-d₆

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts will be strongly influenced by the electronegativity of the attached atoms and the electronic effects of the substituents.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 100 MHz or higher ¹³C NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) are recommended to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165 - 170 | The carbonyl carbon of the methyl ester. |

| C4 | ~140 - 145 | Carbon bearing the nitro group, significantly deshielded. |

| C7a | ~135 - 140 | A quaternary carbon in the indole ring. |

| C6 | ~130 - 135 | Carbon bearing the methyl carboxylate group. |

| C3a | ~128 - 132 | A quaternary carbon in the indole ring. |

| C2 | ~125 - 130 | The chemical shift of C2 is influenced by the benzene ring substituents. |

| C7 | ~120 - 125 | Deshielded due to proximity to the nitro group. |

| C5 | ~115 - 120 | Influenced by both the nitro and ester groups. |

| C3 | ~102 - 107 | Typically the most shielded of the indole ring carbons. |

| O-CH₃ | ~52 - 55 | The methyl carbon of the ester group. |

Predicted in DMSO-d₆

Mass Spectrometry: Fragmentation and Molecular Weight

Electron Ionization Mass Spectrometry (EI-MS) is expected to provide the molecular weight and key structural information through characteristic fragmentation patterns. The presence of the nitro group is anticipated to direct some of the primary fragmentation pathways.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Acquire a full scan mass spectrum.

Predicted Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

-

Molecular Ion [M]⁺˙ (m/z 234): This should be observable, confirming the molecular weight.

-

[M-OCH₃]⁺ (m/z 203): Loss of the methoxy radical from the ester group.

-

[M-NO₂]⁺ (m/z 188): A common fragmentation for nitroaromatic compounds.[1]

-

[M-COOCH₃]⁺ (m/z 175): Loss of the entire methyl carboxylate radical.

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will provide clear evidence for the key functional groups present in the molecule. The characteristic vibrations of the N-H, C=O, and NO₂ groups are expected to be prominent.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film from a solvent cast.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| ~3400 - 3300 | N-H stretch | Medium | Typical for the indole N-H group. |

| ~1725 - 1700 | C=O stretch | Strong | Characteristic of the ester carbonyl group. Conjugation with the aromatic ring lowers the frequency.[2][3] |

| ~1530 - 1500 | Asymmetric NO₂ stretch | Strong | A characteristic strong absorption for aromatic nitro compounds.[4][5] |

| ~1350 - 1320 | Symmetric NO₂ stretch | Strong | The second characteristic strong absorption for aromatic nitro compounds.[4][5] |

| ~1300 - 1200 | C-O stretch | Strong | From the ester group. |

| ~1600 - 1450 | C=C aromatic stretch | Medium-Weak | Vibrations of the indole ring. |

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the underlying scientific rationale, offer a powerful tool for researchers in the synthesis and characterization of this and structurally related compounds. By understanding the expected spectral features, scientists can more confidently and efficiently confirm the identity and purity of their target molecules, accelerating the pace of research and development.

References

Unlocking the Therapeutic Promise of Methyl 4-Nitro-1H-indole-6-carboxylate: A Technical Guide to Investigating its Biological Activity

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for numerous therapeutic agents.[1][2][3] The introduction of a nitro group to this privileged structure can significantly modulate its biological profile, often imparting potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of a specific, yet under-investigated molecule: methyl 4-nitro-1H-indole-6-carboxylate. While direct studies on this compound are limited, this document synthesizes data from structurally related nitroindole and indole-6-carboxylate derivatives to postulate its therapeutic potential and provides detailed, field-proven methodologies for its empirical validation.

Introduction: The Rationale for Investigating this compound

The indole scaffold is a recurring motif in a multitude of FDA-approved drugs, highlighting its clinical significance.[7] Its derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7] The addition of a nitro group, a potent electron-withdrawing moiety, can enhance these biological activities.[5][6] Specifically, substituted 5-nitroindoles have demonstrated broad-spectrum anticancer activities against various cancer cell lines.[8] These compounds have been shown to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species (ROS).[8][9]

This compound combines the key features of a nitro-substituted indole with a carboxylate group at the 6-position. While the 4-nitro substitution is less common in reported literature than the 5-nitro substitution, its influence on biological activity warrants investigation. The carboxylate moiety can be a site for further chemical modification to improve pharmacokinetic properties.[10] This guide, therefore, outlines a systematic approach to characterizing the potential anticancer, antimicrobial, and anti-inflammatory activities of this promising, yet uncharacterized, molecule.

Postulated Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on related compounds, we can formulate several hypotheses regarding the potential biological activities of this compound.

Anticancer Potential: A Multi-pronged Attack on Malignancy

The primary hypothesized activity of this compound is as an anticancer agent. The nitro group is a key pharmacophore in several anticancer drugs.[6]

Hypothesized Mechanisms of Action:

-

Targeting G-Quadruplex DNA: Similar to 5-nitroindole derivatives that bind to the c-Myc promoter G-quadruplex, the 4-nitro analogue may also exhibit this binding affinity, leading to the downregulation of the c-Myc oncogene.[8][9]

-

Induction of Oxidative Stress: The nitro group can be metabolically reduced to form radical anions, leading to an increase in reactive oxygen species (ROS) within cancer cells, ultimately triggering apoptosis.[9]

-

Cell Cycle Arrest: By interfering with key cell cycle regulators, the compound may induce arrest at various phases, such as the G1 or sub-G1 phase, preventing cancer cell proliferation.[8][9]

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. researchgate.net [researchgate.net]

- 4. chesci.com [chesci.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Characterization of Methyl 4-nitro-1H-indole-6-carboxylate

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a nitro group to the indole ring can significantly modulate its electronic properties and biological function, making nitroindoles a subject of intense research in drug discovery. This technical guide provides a comprehensive overview of the molecular structure and characterization of a specific nitroindole derivative, methyl 4-nitro-1H-indole-6-carboxylate. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the synthetic strategies, detailed spectroscopic analysis, and structural elucidation of this compound, providing both theoretical understanding and practical experimental insights.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a bicyclic indole core, with a nitro group substituted at the C4 position and a methyl carboxylate group at the C6 position.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₈N₂O₄ | Based on structural formula |

| Molecular Weight | 220.18 g/mol | Calculated from the molecular formula |

| Appearance | Likely a yellow or brownish solid | Nitroaromatic compounds are often colored. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | The indole and nitro groups confer some polarity, but the overall structure is largely nonpolar. |

| Melting Point | Expected to be a solid with a relatively high melting point. | The planar structure and potential for intermolecular interactions suggest a stable crystal lattice. |

Synthesis of this compound

Proposed Synthetic Workflow

An In-depth Technical Guide on the Solubility of Methyl 4-nitro-1H-indole-6-carboxylate

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 4-nitro-1H-indole-6-carboxylate, a key intermediate in various synthetic pathways and a molecule of interest in medicinal chemistry. Recognizing the critical role of solubility in drug development, from formulation to bioavailability, this document synthesizes theoretical principles with practical experimental methodologies to offer a robust framework for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its behavior throughout the drug development lifecycle. For a compound like this compound, understanding its solubility profile is essential for designing effective purification strategies, developing stable formulations, and ensuring predictable in vivo performance. Poor aqueous solubility, in particular, can be a major impediment to achieving desired therapeutic outcomes. This guide will, therefore, explore the predicted solubility of this compound across a range of common solvents and provide detailed protocols for its empirical determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][2][3] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The molecular structure of this compound, with its indole ring, nitro group, and methyl ester functionality, presents a unique combination of polar and nonpolar characteristics that will govern its interactions with different solvents.

Molecular Structure of this compound:

Based on its structure, we can anticipate the following interactions:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The indole N-H, the nitro group's oxygen atoms, and the carbonyl oxygen of the ester can all participate in hydrogen bonding. However, the largely aromatic and nonpolar indole core is expected to limit solubility in highly polar solvents like water. We can predict low to moderate solubility in this class, likely increasing as the alkyl chain of the alcohol solvent increases (methanol > ethanol).[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments and can act as hydrogen bond acceptors. They are generally excellent solvents for a wide array of organic molecules.[4] It is anticipated that this compound will exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and primarily interact through weak van der Waals forces. Due to the presence of multiple polar functional groups, the compound is expected to have very low solubility in nonpolar solvents.[1]

The following table summarizes the predicted qualitative solubility of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar functional groups (N-H, NO₂, C=O) can engage in hydrogen bonding, but the aromatic core limits overall aqueous solubility. Solubility is expected to be higher in alcohols compared to water.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating polar functional groups through dipole-dipole interactions and hydrogen bond acceptance.[4] |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low | The significant polarity of the solute molecule is not well-matched with the nonpolar nature of these solvents, leading to weak solute-solvent interactions.[1][5] |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following sections detail established protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be rapidly performed to classify the compound's behavior in various solvents. This method is useful for initial solvent screening.

Protocol for Qualitative Solubility Testing: [6][7]

-

Preparation: Add approximately 2-5 mg of this compound to a small test tube.

-

Solvent Addition: Add 0.1 mL of the chosen solvent to the test tube.

-

Observation: Vigorously agitate the mixture for 1-2 minutes. Observe if the solid dissolves completely.

-

Incremental Addition: If the solid does not dissolve, add another 0.1 mL of the solvent and repeat the agitation and observation. Continue this process up to a total volume of 1 mL.

-

Classification:

-

Soluble: The compound dissolves completely.

-

Slightly Soluble: A significant portion of the compound dissolves, but some solid remains.

-

Insoluble: The compound does not appear to dissolve.

-

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium solubility method, often referred to as the shake-flask method, is a gold-standard technique for determining the thermodynamic solubility of a compound.[8]

Protocol for Shake-Flask Solubility Determination:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[8]

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

The following diagram illustrates the workflow for the quantitative shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

Discussion and Implications for Drug Development

The predicted solubility profile of this compound—high solubility in polar aprotic solvents and limited solubility in aqueous and nonpolar media—has significant implications for its use in drug discovery and development.

-

Synthetic Chemistry: The high solubility in solvents like DMSO and DMF makes them excellent choices for reaction media.

-

Purification: The differential solubility can be exploited for purification by crystallization. A solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature would be ideal.

-

Formulation: The anticipated low aqueous solubility will likely present a challenge for developing oral or parenteral formulations. Strategies such as co-solvents, salt formation (if applicable), or advanced formulation technologies like amorphous solid dispersions may be necessary to enhance its bioavailability.

-

In Vitro Assays: For biological screening, stock solutions are typically prepared in DMSO.[9] It is crucial to be aware of the potential for the compound to precipitate when diluted into aqueous assay buffers.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility factors when choosing a solvent [labclinics.com]

- 4. benchchem.com [benchchem.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into Methyl 4-Nitro-1H-Indole-6-Carboxylate: An In-Silico Blueprint for Drug Discovery

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic introduction of a nitro group can significantly modulate a molecule's physicochemical and biological properties, often enhancing its therapeutic potential. This technical guide provides a comprehensive theoretical evaluation of a novel compound, methyl 4-nitro-1H-indole-6-carboxylate, through a rigorous in-silico drug discovery workflow. By leveraging Density Functional Theory (DFT), conceptual DFT, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions, and molecular docking simulations, we elucidate the molecule's structural, electronic, and pharmacokinetic characteristics, and predict its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for the computational assessment of novel chemical entities and demonstrating the causal logic behind key methodological choices in modern drug design.

The Strategic Imperative for In-Silico Analysis in Early-Phase Drug Discovery

The journey from a promising molecule to a market-approved drug is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic profiles or unforeseen toxicity.[1] The "fail early, fail cheap" paradigm has therefore become a guiding principle in pharmaceutical research, emphasizing the need to identify and discard unpromising candidates at the earliest stages.[2] Computational chemistry and molecular modeling have emerged as indispensable tools in this endeavor, offering a rapid and cost-effective means to predict a molecule's properties before committing resources to synthesis and experimental testing.[3][4]

This guide focuses on this compound, a molecule combining three key pharmacophoric features: the privileged indole nucleus, a reactivity-modulating nitro group, and a carboxylate ester for potential hydrogen bonding and metabolic modulation. While the indole core is celebrated for its wide range of biological activities, the nitro group adds a layer of complexity and opportunity.[5] It can act as a potent electron-withdrawing group, influencing the molecule's electronic distribution and interaction potential, and in some contexts, can be bioreduced in hypoxic environments (e.g., solid tumors) to generate cytotoxic species, a strategy employed in certain anticancer drugs.

By systematically applying a suite of computational methods, we aim to construct a comprehensive profile of this molecule, providing a robust, data-driven foundation for subsequent experimental validation.

Figure 1: A generalized workflow for in-silico drug discovery, outlining the progression from molecular design to experimental validation.

Quantum Mechanical Characterization: Unveiling Electronic and Reactive Properties

To understand the intrinsic properties of this compound, we employ Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for molecules of this size.[6]

Protocol: DFT Calculations

-

Structure Generation: The 2D structure of this compound is drawn and converted to a 3D conformation.

-

Geometry Optimization: The initial 3D structure is optimized to find its lowest energy conformation. This is a critical step, as all subsequent property calculations depend on an accurate molecular geometry.[7]

-

Method: DFT

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. Rationale: B3LYP is a widely used and well-validated functional that has demonstrated high accuracy for the geometry and electronic properties of a broad range of organic molecules.[8]

-

Basis Set: 6-311++G(d,p). Rationale: This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately modeling systems with potential non-covalent interactions and lone pairs. The (d,p) polarization functions allow for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.[9][10]

-

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry. Rationale: This step serves two purposes: first, to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and second, to derive thermodynamic properties.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to derive key electronic descriptors. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Figure 2: Workflow for Density Functional Theory (DFT) calculations.

Frontier Molecular Orbitals (HOMO & LUMO) and Chemical Reactivity

The HOMO and LUMO, collectively known as frontier molecular orbitals, are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[11] The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.[12] For drug-like compounds, an optimal gap of 4 to 8 eV is often considered a balance between stability and the necessary reactivity for biological interactions.[13]

The distribution of these orbitals reveals the most probable sites for reaction. For this compound, we would anticipate the HOMO to be localized primarily on the electron-rich indole ring system, while the LUMO would likely be concentrated on the electron-deficient nitro group and the conjugated system, marking these as the primary sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution around a molecule, indicating regions of positive and negative electrostatic potential. This is invaluable for predicting sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.[12]

-

Red/Yellow Regions: Indicate negative potential (electron-rich), typically associated with lone pairs on heteroatoms (e.g., the oxygen atoms of the nitro and carboxylate groups). These are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

-

Blue Regions: Indicate positive potential (electron-poor), typically found around hydrogen atoms bonded to electronegative atoms (e.g., the N-H proton of the indole ring). These are sites for nucleophilic attack and are potential hydrogen bond donors.

Conceptual DFT: Quantifying Reactivity

From the HOMO and LUMO energies, we can derive several global reactivity descriptors based on Conceptual DFT, which provides a quantitative framework for chemical reactivity.[14][15][16]

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Table 1: Key global reactivity descriptors derived from Conceptual DFT.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical and biological systems.

In-Silico Pharmacokinetics and Toxicity (ADMET) Profiling

A molecule's therapeutic potential is critically dependent on its ADMET properties. Early in-silico prediction of these parameters is essential for identifying potential liabilities.[1][17] Numerous web-based tools, such as SwissADME and pkCSM, utilize machine learning models trained on large datasets of experimental data to provide rapid predictions.[18]

Protocol: ADMET Prediction

-

Input: The simplified molecular-input line-entry system (SMILES) string of the optimized this compound structure is generated.

-

Submission: The SMILES string is submitted to a validated online ADMET prediction server (e.g., SwissADME).

-

Analysis: The output is analyzed, focusing on key parameters related to pharmacokinetics and drug-likeness.

Predicted ADMET Properties

The following table summarizes the key ADMET parameters that would be evaluated for this compound.

| Property Class | Parameter | Significance | Acceptable Range (Typical) |

| Physicochemical | Molecular Weight | Size and permeability | < 500 g/mol |

| LogP (Lipophilicity) | Membrane permeability & solubility | -0.4 to +5.6 | |

| Topological Polar Surface Area (TPSA) | Cell permeability | < 140 Ų | |

| Lipinski's Rule of Five | H-bond Donors | Membrane permeability | ≤ 5 |

| H-bond Acceptors | Membrane permeability | ≤ 10 | |

| Water Solubility | LogS | Bioavailability and formulation | > -6 |

| Pharmacokinetics | GI Absorption | Oral bioavailability | High |

| BBB Permeant | CNS activity/toxicity | No (unless desired) | |

| CYP Inhibitor (e.g., 2D6, 3A4) | Drug-drug interactions | No | |

| Drug-Likeness | Bioavailability Score | Overall probability of being a drug | > 0.5 |

| Toxicity | AMES Toxicity | Mutagenicity | No |

| hERG I Inhibitor | Cardiotoxicity risk | No |

Table 2: Key ADMET parameters for in-silico evaluation.

A favorable ADMET profile, characterized by good solubility and permeability, no major toxicity flags, and adherence to drug-likeness rules like Lipinski's, would strongly support the advancement of the molecule to the next stage of investigation.

Molecular Docking: Predicting Target-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein.[19][20] This method is central to structure-based drug design, allowing for the rationalization of biological activity and the generation of hypotheses about the mechanism of action.[21]

Target Selection

Given the prevalence of indole derivatives as kinase inhibitors, a relevant target for this theoretical study is Protein Kinase B (Akt1) , a serine/threonine kinase that is a key node in cell signaling pathways regulating cell growth, proliferation, and survival. Its dysregulation is implicated in many cancers. For this study, we select the crystal structure of human Akt1 in complex with an inhibitor (PDB ID: 3O96) from the RCSB Protein Data Bank.[22]

Rationale for Target Selection: The choice of a protein target should be based on its therapeutic relevance and the chemical class of the molecule being studied. High-resolution crystal structures with a co-crystallized ligand are preferred as they provide a validated binding pocket.[23]

Protocol: Molecular Docking

Figure 3: Step-by-step workflow for a typical molecular docking experiment.

-

Receptor Preparation: The PDB file (3O96) is downloaded. Water molecules and the original co-crystallized ligand are removed. Polar hydrogens and Gasteiger charges are added to the protein structure. The file is saved in the PDBQT format, which includes atomic charge and type information required by the docking software.

-

Ligand Preparation: The DFT-optimized structure of this compound is used. Charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking. The ligand is also saved in the PDBQT format.

-

Grid Box Definition: A three-dimensional grid is defined around the known active site of Akt1, guided by the position of the co-crystallized inhibitor. This box defines the search space for the ligand docking.

-

Docking Simulation: AutoDock Vina is used to perform the docking. Rationale: Vina is a widely used, computationally efficient, and accurate docking program that uses a Lamarckian genetic algorithm to explore ligand conformations and a sophisticated scoring function to rank them.[24]

-

Results Analysis: The output provides multiple binding poses ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. This top pose is visualized to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the amino acid residues of the active site.

Interpreting Docking Results

A successful docking result is characterized by a low binding energy score and a binding pose that forms key, stabilizing interactions with the protein's active site.

| Parameter | Description | Favorable Indication |

| Binding Affinity | Estimated free energy of binding (kcal/mol). | More negative values (e.g., < -7.0 kcal/mol) |

| Hydrogen Bonds | H-bonds between ligand and protein residues. | Presence of 1 or more with key residues. |

| Hydrophobic Interactions | Interactions with non-polar residues. | Engagement with hydrophobic pockets. |

| π-Interactions | π-π stacking or T-stacking with aromatic residues. | Present if aromatic rings are in proximity. |

Table 3: Key parameters for the interpretation of molecular docking results.

For our molecule, we would hypothesize that the indole N-H group could act as a hydrogen bond donor, while the oxygens of the nitro and carboxylate groups could act as hydrogen bond acceptors. The indole ring itself is well-suited for hydrophobic and π-stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the active site.

Synthesis and Conclusion